![molecular formula C12H13NO B362610 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one CAS No. 41058-67-7](/img/structure/B362610.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one
Descripción general
Descripción
1,2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one (DHSI) is a cyclopentane-containing indole derivative that has been studied for its potential applications in scientific research. DHSI has been found to act as a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclooxygenase-3 (COX-3). DHSI has also been used as a model compound in studies of the mechanism of action of cyclooxygenase-2 inhibitors.
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
The synthesis of indole derivatives, including those related to 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one, plays a crucial role in organic chemistry due to the wide range of biological activities exhibited by indole alkaloids. A comprehensive review of indole synthesis methods provides a classification framework for all indole syntheses, highlighting the continued interest in developing new strategies for constructing the indole nucleus. This classification system aims to help researchers identify historical and current methodologies, promoting innovation in indole synthesis (Taber & Tirunahari, 2011).
Cyclopentanone in Indole Derivatives Synthesis
Cyclopentanone serves as an essential intermediate in various synthetic routes, including the production of indole derivatives. The synthesis and applications of cyclopentanone, reflecting its significance in the formation of complex structures like this compound, are well-documented. The review of cyclopentanone production processes offers insights into its practical and feasible synthesis methods in China, underlying its pivotal role in the chemical and pharmaceutical industries (Sinopec Shanghai, 2011).
Umpolung Strategy for C2-Functionalization of Indole
The concept of umpolung, or polarity inversion, is a novel approach in the synthesis of indole derivatives, enabling the C2 position of indoles to act as an electrophile. This strategy, less explored compared to direct methods, offers significant advantages in synthesizing C2-functionalized indoles, crucial for pharmaceutical chemistry. The review on C2 umpolung of indoles highlights its importance in creating bioactive compounds and encourages further exploration in this area (Deka, Deb, & Baruah, 2020).
Pictet-Spengler Reaction in Indole-Based Alkaloid Synthesis
The Pictet-Spengler reaction, a stereoselective technique, is instrumental in synthesizing tetrahydro-β-carboline scaffolds, a common motif in indole-based alkaloids and drugs. This review covers various strategies to synthesize tetrahydro-β-carboline on both solid and solution phases over the last two decades, highlighting the reaction's role in drug discovery and the synthesis of complex molecules like this compound (Rao, Maiti, & Chanda, 2017).
Propiedades
IUPAC Name |
spiro[1H-indole-3,1'-cyclopentane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-12(7-3-4-8-12)9-5-1-2-6-10(9)13-11/h1-2,5-6H,3-4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPNMCKAQLBEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41058-67-7 | |
| Record name | 1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




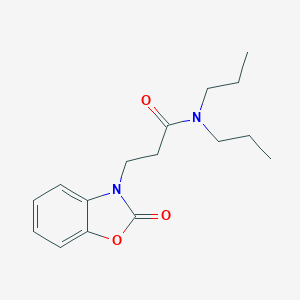
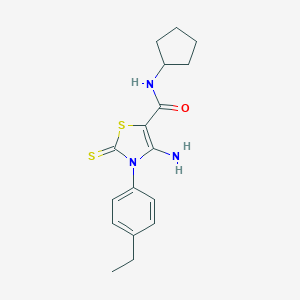
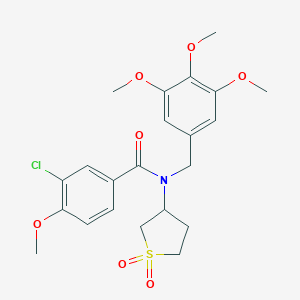
![1-Cyclopentyl-5,6,7-trihydrocyclopenta[1,2-e]pyrazolo[5,4-b]pyridine-4-carboxy lic acid](/img/structure/B362536.png)
![2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N,N-bis(methylethyl)acetamid e](/img/structure/B362544.png)
![[4-(4-Chlorophenyl)oxan-4-YL]methanamine](/img/structure/B362547.png)
![9-Chloro-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B362549.png)
![cyclohexyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B362551.png)
![3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B362552.png)
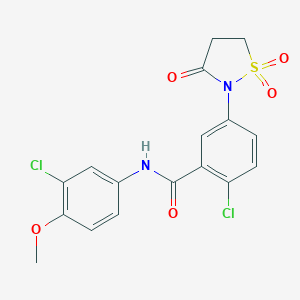
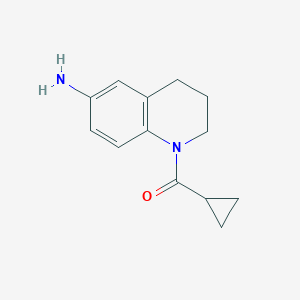
acetonitrile](/img/structure/B362561.png)